REACTION_CXSMILES
|
[OH-].[Na+:2].[OH:3][C:4]([CH:6]([C:8]1[CH:17]=[CH:16][C:11]([CH2:12][CH:13]([CH3:15])[CH3:14])=[CH:10][CH:9]=1)[CH3:7])=[O:5].[Na]>O>[O-:5][C:4]([CH:6]([C:8]1[CH:9]=[CH:10][C:11]([CH2:12][CH:13]([CH3:14])[CH3:15])=[CH:16][CH:17]=1)[CH3:7])=[O:3].[Na+:2] |f:0.1,2.3,5.6,^1:17|
|
Name
|
chloroester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( c )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
13 kg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
OC(=O)C(C)C1=CC=C(CC(C)C)C=C1.[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.4 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
The slurry was stirred at 0° C. for thirty minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux at 95°-100° C.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
the temperature about 75° C
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 70° C.
|
Type
|
TEMPERATURE
|
Details
|
The resulting slurry was cooled to 0° C. over two hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The sodium ibuprofen cake was washed wih 60 kg of heptane
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
Sodium Ibuprofen Salt
|
Type
|
|
Smiles
|
[O-]C(=O)C(C)C1=CC=C(CC(C)C)C=C1.[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |